1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-4-phenylbutane-1,4-dione
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Overview
Description
This compound appears to contain an azetidine ring, which is a four-membered cyclic amine, and a sulfonyl group attached to a chlorophenyl group. It also contains a butane-1,4-dione group attached to a phenyl group. These functional groups suggest that this compound could be involved in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the azetidine ring, the introduction of the sulfonyl group, and the attachment of the phenyl and butane-1,4-dione groups. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The azetidine ring could potentially introduce strain into the molecule, affecting its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the azetidine ring could potentially undergo ring-opening reactions, while the sulfonyl group could participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group could affect its solubility in different solvents .Scientific Research Applications
- TZT-1027 is an azetidine-containing compound that exhibits moderate to excellent antiproliferative activities against cancer cells .
- Unfortunately, in an A549 xenograft model, 1a did not achieve effective inhibition at all dose levels, indicating the need for further investigation .
- This disruption leads to cell cycle arrest and apoptosis, making it a promising candidate for cancer therapy .
- Unfortunately, significant side effects were observed at dose levels insufficient for clinical efficacy .
- MMAE, a monomethyl analog of Auristatin-E, was successfully used in the FDA-approved antibody-drug conjugate (ADC) brentuximab vedotin for lymphoma treatment .
- The flexible C-terminus does not directly interact with amino acid residues, suggesting its role in overall molecule orientation .
- Researchers have synthesized new heterocyclic amino acid derivatives containing azetidine rings, aiming to explore their physicochemical and metabolic properties .
Antitumor Activity
Microtubule Inhibition
Clinical Trials and Side Effects
Conformational Studies
Heterocyclic Amino Acid Derivatives
Novel Chemical Compound
Future Directions
properties
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-4-phenylbutane-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4S/c20-15-6-8-16(9-7-15)26(24,25)17-12-21(13-17)19(23)11-10-18(22)14-4-2-1-3-5-14/h1-9,17H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSXPXKZUWNMLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-4-phenylbutane-1,4-dione |
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